molecular formula C32H30N6O3S3 B2881238 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 361149-49-7

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2881238
CAS No.: 361149-49-7
M. Wt: 642.81
InChI Key: FVYQMLQKBRJOCB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring:

  • A 4,5-dihydro-1H-pyrazol-1-yl core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl group at position 2.
  • A 4-phenethyl-4H-1,2,4-triazol-3-yl moiety linked via a thioether bridge to a 2-oxoethyl group.
  • A thiophene-2-carboxamide terminal group attached to the triazole ring through a methylene spacer.

The 4-methoxyphenyl and phenethyl substituents likely enhance lipophilicity and receptor binding, while the thiophene rings contribute to π-π stacking interactions .

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O3S3/c1-41-24-13-11-23(12-14-24)26-19-25(27-9-5-17-42-27)36-38(26)30(39)21-44-32-35-34-29(20-33-31(40)28-10-6-18-43-28)37(32)16-15-22-7-3-2-4-8-22/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYQMLQKBRJOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide represents a complex structure with potential therapeutic applications. This article synthesizes information regarding its biological activity, focusing on anticancer properties, molecular interactions, and related research findings.

Structure and Synthesis

This compound features a multifaceted structure composed of various functional groups including thiophene, triazole, and pyrazole moieties. The synthesis typically involves multi-step reactions that allow for the precise construction of its complex architecture. For instance, the synthesis may include:

  • Formation of the pyrazole ring through cyclocondensation.
  • Introduction of the thiophene and triazole components via nucleophilic substitutions or coupling reactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown effectiveness against lung, skin, ovarian, and colon cancers. A study demonstrated that similar pyrazole derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study: In Vitro Screening

A recent in vitro study evaluated the antiproliferative effects of several derivatives against multiple cancer cell lines including:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)
    These compounds showcased low micromolar activity against these cell lines, indicating a strong potential for therapeutic use .
Cell LineCompound TestedIC50 (µM)
LN-2295j2.5
Capan-15q3.0
HCT-1165j1.8

The mechanism of action primarily involves the disruption of microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies support these findings by showing effective binding to tubulin and other cellular targets.

Toxicological Profile

While anticancer properties are promising, it is essential to evaluate the toxicological effects associated with this compound. Preliminary studies on similar pyrazoline derivatives indicate potential toxicity at higher concentrations. Comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications can be considered .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate in vitro findings in animal models.
  • Structural Modifications : To enhance efficacy and reduce toxicity.
  • Mechanistic Studies : To elucidate detailed pathways affected by this compound.

Comparison with Similar Compounds

Activity Insights :

  • Thiophene-containing analogues (e.g., ) often exhibit enhanced metabolic stability due to sulfur’s electron-rich nature .
  • Methoxy groups (as in the target compound) improve membrane permeability compared to halogens (e.g., chlorine in ’s 3b) .

Thiadiazole and Thiazolidinone Analogues

and describe 1,3,4-thiadiazole-2-carboxamides and 1,3-thiazolidin-3-yl benzothiazole-3-carboxamides :

  • 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides () show 50 µg/ml inhibition rates of 60–93% in enzymatic assays, attributed to the thiadiazole core’s electron-deficient nature .
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides () feature a thiazolidinone ring but lack triazole/pyrazole diversity, resulting in lower yields (37–70%) .
Compound Type Core Structure Key Functional Groups Bioactivity Notes
Target Compound Triazole-Pyrazole Thiophene, Methoxyphenyl Potential kinase inhibition
Thiadiazole Carboxamides 1,3,4-Thiadiazole S-Alkyl, Phenyl 60–93% enzyme inhibition
Thiazolidinone Carboxamides 1,3-Thiazolidinone Benzothiazole, Chlorophenyl Moderate antimicrobial activity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?

  • Synthesis Challenges : The compound’s complexity arises from its heterocyclic backbone (pyrazole, triazole, thiophene) and multiple substituents. Key steps include coupling reactions for thioether linkages (e.g., connecting the pyrazol-1-yl-2-oxoethyl group to the triazole-thiol) and ensuring regioselectivity in cyclization reactions .
  • Methodology :

  • Stepwise Synthesis : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps .
  • Optimized Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization .
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
    • Table 1 : Representative Yields from Analogous Syntheses
Reaction StepYield (%)Purity (HPLC)Reference
Pyrazole Cyclization64–76≥95%
Thioether Coupling70–85≥90%
Final Recrystallization60–78≥98%

Q. How is structural confirmation achieved for this compound?

  • Analytical Workflow :

NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.5–7.2 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 644.7 for C32_{32}H26_{26}F2_2N6_6O3_3S2_2) .

IR Spectroscopy : Key peaks for C=O (1650–1700 cm1^{-1}), C-S (600–700 cm1^{-1}), and NH (3300 cm1^{-1}) .

  • Common Pitfalls : Impurities from unreacted thiols or residual solvents (e.g., DMF) require multiple column chromatography passes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide structural optimization?

  • Approach :

  • Molecular Docking : Target proteins (e.g., COX-2 for anti-inflammatory activity) are modeled using AutoDock Vina. The pyrazole-triazole core shows strong binding affinity (ΔG ≈ -9.2 kcal/mol) due to π-π stacking with aromatic residues .
  • QSAR Studies : Electron-withdrawing groups (e.g., nitro at benzamide) enhance antimicrobial activity (IC50_{50} reduced by 40% vs. methoxy analogs) .
    • Validation : Correlate docking scores with in vitro assays (e.g., IC50_{50} values for COX-2 inhibition) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Study : Discrepancies in anticancer IC50_{50} values (e.g., 2.5 μM vs. 8.7 μM in MCF-7 cells) may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
  • Metabolic Stability : Cytochrome P450-mediated degradation reduces efficacy in longer assays (>48 hours) .
    • Resolution :
  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidation of thiophene to sulfoxide) .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives?

  • SAR Framework :

  • Core Modifications : Replacing phenethyl with cyclopropyl (as in ) increases logP by 0.5, enhancing blood-brain barrier penetration.
  • Substituent Effects : Fluorine at 4-methoxyphenyl improves metabolic stability (t1/2_{1/2} ↑ from 2.1 to 4.3 hours in liver microsomes) .
    • Table 2 : Bioactivity Trends in Analogous Compounds
Derivative ModificationAntimicrobial (MIC, μg/mL)Anticancer (IC50_{50}, μM)
4-Methoxyphenyl12.53.2
4-Fluorophenyl8.72.5
Cyclopropyl (Pyrazole)15.01.8

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., pH 7–8 for thioether couplings ).
  • Data Transparency : Report NMR shifts relative to TMS and HRMS calibration standards .
  • Ethical Compliance : Adhere to non-human research guidelines (e.g., NIH’s ARRIVE for preclinical studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.